molecular formula C19H21N3O2 B2525014 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034527-75-6

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea

Cat. No. B2525014
M. Wt: 323.396
InChI Key: VIRIWYLZCURYJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives can involve the condensation of various functional groups. For instance, the synthesis of 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea was reported to occur under hydrochloric acid-catalyzed and solvent-free conditions, which suggests that similar conditions might be used for synthesizing the compound . Additionally, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas involved optimizing the spacer length linking pharmacophoric moieties, which could be relevant for the synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea, as it also contains a spacer between the indole and urea moieties .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. Theoretical investigations, such as those conducted on 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, can provide information on vibrational spectra, HOMO-LUMO analyses, and NBO studies . These studies can be applied to understand the electronic properties and reactivity of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea, as the molecular structure and electronic distribution are key factors in determining the compound's interactions and stability.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be inferred from their functional groups and electronic properties. For example, the presence of an indole moiety in the compound of interest suggests potential interactions with biological targets, as indoles are known for their pharmacological activities. The chemical reactions of such compounds can be complex and are often influenced by the presence of substituents and the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Theoretical calculations, like those performed on related compounds, can predict properties like hyperpolarizability, which is indicative of non-linear optical applications . These properties are essential for understanding the behavior of the compound under different conditions and for its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Biological Activity

Research on compounds with structures similar to 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea focuses on their potential biological activities and applications in various fields of science, including medicinal chemistry and biochemistry. For instance, the crystal structure analysis of related compounds reveals intricate molecular conformations and potential for biological activity due to specific molecular interactions, such as hydrogen bonding (S. M. Saharin et al., 2008).

Synthesis and Chemical Reactivity

The synthesis of ureas and their derivatives is of significant interest due to their wide range of applications in drug development and material science. Studies demonstrate various synthetic routes, including those that facilitate the transition from carboxylic acids to ureas, showcasing the versatility and adaptability of these compounds in chemical synthesis (Kishore Thalluri et al., 2014). This reflects the potential for 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea in diverse scientific applications, from pharmaceuticals to materials engineering.

Pharmacological Potential

The pharmacological exploration of urea derivatives extends into their role as enzyme inhibitors, highlighting their potential in therapeutic applications. Research into similar compounds has revealed promising antiacetylcholinesterase activity, suggesting a foundation for developing treatments for conditions like Alzheimer's disease (J. Vidaluc et al., 1995). This underscores the importance of investigating the pharmacological properties of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea and related molecules for their potential therapeutic benefits.

Environmental and Biochemical Insights

The unique interactions between urea derivatives and proteins, as observed in osmolyte systems, provide insights into the biochemical and environmental adaptability of living organisms. Studies on the thermodynamic compensation effects of urea and methylamine N-oxide interactions with proteins offer a glimpse into the survival mechanisms of marine organisms, which could inspire biomimetic design and novel therapeutic strategies (T. Lin & S. N. Timasheff, 1994).

Material Science Applications

The rheological and morphological properties of urea-based hydrogels highlight the material science applications of these compounds. By understanding how the identity of anions influences the physical properties of urea-derived gels, researchers can tailor these materials for specific uses, ranging from biomedical applications to the development of smart materials (G. Lloyd & J. Steed, 2011).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety or hazard information.


Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and uses.


properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-5-3-4-6-16(13)21-19(24)20-12-18(23)15-7-8-17-14(11-15)9-10-22(17)2/h3-11,18,23H,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRIWYLZCURYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea

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